5-Methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol
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Overview
Description
5-Methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol:
Preparation Methods
Synthetic Routes and Reaction Conditions:
5-Methyl-5,6,7,8-tetrahydroquinoline: can be synthesized by the hydrogenation of 5-Methylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
2,4,6-trinitrophenol: (picric acid) is typically synthesized by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods:
- The industrial production of 5-Methyl-5,6,7,8-tetrahydroquinoline involves large-scale hydrogenation reactors where quinoline derivatives are hydrogenated under controlled conditions.
- For 2,4,6-trinitrophenol, industrial production involves the careful nitration of phenol in large reactors with stringent safety measures due to the explosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-5,6,7,8-tetrahydroquinoline can undergo oxidation to form quinoline derivatives.
Reduction: 2,4,6-trinitrophenol can be reduced to form aminophenol derivatives.
Substitution: Both compounds can undergo various substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a catalyst are commonly used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed:
- Oxidation of 5-Methyl-5,6,7,8-tetrahydroquinoline can yield quinoline derivatives.
- Reduction of 2,4,6-trinitrophenol can produce aminophenol derivatives .
Scientific Research Applications
Mechanism of Action
5-Methyl-5,6,7,8-tetrahydroquinoline:
- Acts by interacting with specific enzymes and receptors in biological systems, potentially inhibiting or activating certain pathways .
2,4,6-trinitrophenol:
Comparison with Similar Compounds
Quinoline: A parent compound of 5-Methyl-5,6,7,8-tetrahydroquinoline.
Uniqueness:
Properties
CAS No. |
88461-21-6 |
---|---|
Molecular Formula |
C16H16N4O7 |
Molecular Weight |
376.32 g/mol |
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H13N.C6H3N3O7/c1-8-4-2-6-10-9(8)5-3-7-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3,5,7-8H,2,4,6H2,1H3;1-2,10H |
InChI Key |
RTNWFDAWLFITNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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